4,5-Dimethyl-1H-imidazol-2-amine hydrochloride
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Overview
Description
4,5-Dimethyl-1H-imidazol-2-amine hydrochloride is a white crystalline solid that is stable at room temperature. It is soluble in water and some organic solvents. This compound is often used as an intermediate in organic synthesis, facilitating the creation of other chemical compounds .
Mechanism of Action
Target of Action
Imidazole compounds, in general, are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in pharmaceuticals, agrochemicals, and other applications .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Imidazole compounds are known to have a broad range of biological activities, as mentioned earlier .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1H-imidazol-2-amine hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1H-imidazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
4,5-Dimethyl-1H-imidazol-2-amine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
4,5-Dimethyl-1H-imidazol-2-amine hydrochloride can be compared with other imidazole derivatives, such as:
1,3-Dimethylimidazole: Similar in structure but with different substitution patterns.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another imidazole derivative with distinct chemical properties.
4,5-Dimethyl-1H-imidazol-2-amine: The base form without the hydrochloride salt.
The uniqueness of this compound lies in its specific substitution pattern and its hydrochloride salt form, which can influence its solubility and reactivity .
Properties
IUPAC Name |
4,5-dimethyl-1H-imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H3,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIXRYQRQWMPDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-95-9 |
Source
|
Record name | 1H-Imidazol-2-amine, 4,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dimethyl-1H-imidazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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